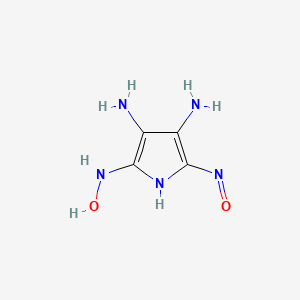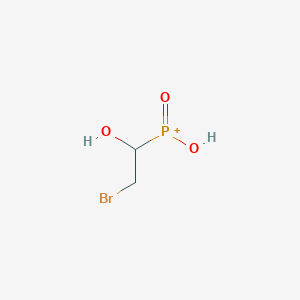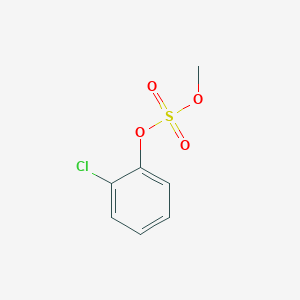
2-Chlorophenyl methyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorophenyl methyl sulfate is an organic compound with the molecular formula C7H7ClO4S It is a derivative of phenol, where the phenyl group is substituted with a chlorine atom and a methyl sulfate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorophenyl methyl sulfate typically involves the reaction of 2-chlorophenol with dimethyl sulfate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the methylation process. The reaction can be represented as follows:
2-Chlorophenol+Dimethyl sulfate→2-Chlorophenyl methyl sulfate+Methanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the methylation process. The use of catalysts and advanced separation techniques can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chlorophenyl methyl sulfate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different phenolic compounds.
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the sulfate group, resulting in simpler phenolic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Nucleophilic substitution: Products include various substituted phenols.
Oxidation: Products include sulfonic acids and other oxidized derivatives.
Reduction: Products include simpler phenolic compounds and alcohols.
Applications De Recherche Scientifique
2-Chlorophenyl methyl sulfate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chlorophenyl methyl sulfate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the modification of proteins, nucleic acids, and other biomolecules, potentially altering their function and activity. The specific pathways and targets involved depend on the context of its use and the nature of the biological system.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorophenol: A precursor to 2-Chlorophenyl methyl sulfate, used in the synthesis of various organic compounds.
Methyl sulfate: A reagent used in methylation reactions, similar in reactivity to dimethyl sulfate.
Phenyl methyl sulfate: A related compound with similar chemical properties but lacking the chlorine substitution.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a methyl sulfate group on the phenyl ring
Propriétés
Numéro CAS |
89610-80-0 |
|---|---|
Formule moléculaire |
C7H7ClO4S |
Poids moléculaire |
222.65 g/mol |
Nom IUPAC |
(2-chlorophenyl) methyl sulfate |
InChI |
InChI=1S/C7H7ClO4S/c1-11-13(9,10)12-7-5-3-2-4-6(7)8/h2-5H,1H3 |
Clé InChI |
HLIHDHNJCPNYRL-UHFFFAOYSA-N |
SMILES canonique |
COS(=O)(=O)OC1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


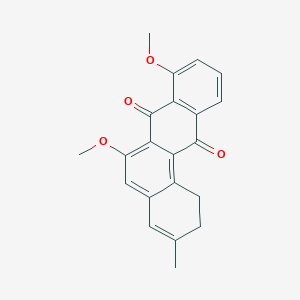




![10b-Methyl-1,2,3,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14380462.png)
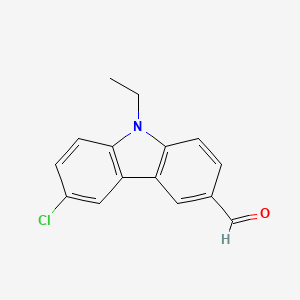
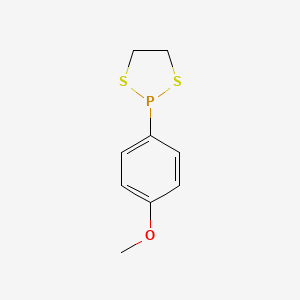
![N,N-Diethyl-2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}ethan-1-amine](/img/structure/B14380483.png)
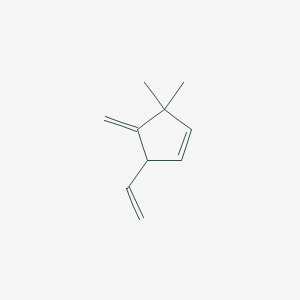
![[4-(Cyclohexylsulfanyl)butoxy]benzene](/img/structure/B14380490.png)
![N-(2-Hydroxyethyl)-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14380491.png)
